Temporin-1TSc Temporin-1TSc
Brand Name: Vulcanchem
CAS No.:
VCID: VC3662879
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Temporin-1TSc

CAS No.:

Cat. No.: VC3662879

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Temporin-1TSc -

Specification

Introduction

Antimicrobial Properties of Temporins

Mechanism of Action

The antimicrobial activity of temporins primarily stems from their ability to disrupt bacterial cell membranes. Studies on temporins such as Temporin B (TB) and Temporin L (TL) have demonstrated that these peptides can interact with bacterial membranes, leading to the formation of fibrillar protrusions and subsequent membrane permeabilization .

Temporins like Temporin-1CEh have been shown to exert their antibacterial activity through membrane destruction mechanisms . This mode of action is particularly valuable from a therapeutic perspective, as it's more difficult for bacteria to develop resistance against membrane-targeting antimicrobial agents compared to those that target specific metabolic pathways.

Beyond Antimicrobial Activity: Additional Biological Functions

Anti-inflammatory Properties

Some temporins exhibit anti-inflammatory activities in addition to their antimicrobial functions. For example, Temporin 1CEa can bind to lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls that can trigger inflammatory responses. Through this interaction, temporins can downregulate inflammatory signaling pathways and reduce the release of pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and interleukin-6 .

Anticancer Activities

Certain temporins have demonstrated anticancer properties. Temporin 1CEa has shown antiproliferative activity against several cancer cell lines, with IC50 values ranging from 30 to 60 μM. It appears particularly effective against human breast cancer cells, where it can cause membrane breakage and intracellular component leakage .

The mechanism underlying this anticancer activity involves targeting phosphatidylserine (PtdSer) overexpressed on cancer cell surfaces. Upon binding to PtdSer, temporins adopt a helical structure that facilitates membrane binding and subsequent inhibitory activity . At higher concentrations, temporins can disrupt cell membranes, induce depolarization, and target mitochondrial membranes, triggering mitochondrial membrane depolarization and reactive oxygen species (ROS) overproduction.

Research Developments and Applications

Synthetic Modifications and Structure-Activity Relationships

Researchers have explored various modifications to enhance the antimicrobial efficacy and reduce the hemolytic activity of temporins. For example, temporins such as Temporin-1CEh have served as templates for designing analogues with improved properties .

In one study, researchers designed seven analogues of Temporin-1CEh to obtain broad-spectrum antimicrobial activity and higher stability under various physiological conditions. One modified peptide, T1CEh-KKPWW, demonstrated potent antibacterial activity with significantly increased efficacy against Gram-negative bacteria both in vitro and in vivo, while maintaining low hemolytic activity .

Another analogue, T1CEh-KKPWW2, incorporated a branched structure allowing active peptide units to accumulate. Although this modification increased hemolytic activity, it conferred stable antibacterial activity across different pH, serum, and salt conditions, suggesting potential for future antimicrobial and antibiofilm applications .

Synergistic Effects

Several temporins have demonstrated synergistic effects when combined with other antimicrobial agents or even other temporins. For instance, Temporin A (TA) has been administered together with antibiotic agents in mice wounds, resulting in significant bacterial growth inhibition and accelerated wound repair .

Similarly, Temporin L (TL) has shown synergistic activity when administered intraperitoneally with β-lactam antibiotics such as piperacillin and imipenem against certain Escherichia coli strains . This synergistic potential represents an important research direction for temporin-based antimicrobial strategies.

Limitations and Future Research Directions

Current Knowledge Gaps

While the temporin family has been extensively studied, specific information about Temporin-1TSc appears limited in the current scientific literature. This knowledge gap highlights the need for targeted research to characterize this specific peptide, determine its amino acid sequence, source organism, and evaluate its biological activities against various microorganisms and potential alternative targets.

Future Research Opportunities

Future research on Temporin-1TSc and related temporins might focus on:

  • Complete structural characterization and source identification

  • Evaluation of antimicrobial spectrum against clinically relevant pathogens, particularly those demonstrating antimicrobial resistance

  • Investigation of potential synergistic effects with conventional antibiotics

  • Assessment of anti-inflammatory, anticancer, or other biological activities

  • Development of synthetic analogues with enhanced stability and activity profiles

  • Exploration of delivery systems to improve bioavailability and targeting

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